molecular formula C4H4BrN3 B581339 4-Amino-6-bromopyrimidine CAS No. 1159818-57-1

4-Amino-6-bromopyrimidine

Cat. No.: B581339
CAS No.: 1159818-57-1
M. Wt: 174.001
InChI Key: ZHTZYBZECZEMFQ-UHFFFAOYSA-N
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Description

4-Amino-6-bromopyrimidine (CAS: 1159818-57-1) is a halogenated pyrimidine derivative with the molecular formula C₄H₄BrN₃ and a molecular weight of 174.01 g/mol. It is characterized by a pyrimidine ring substituted with an amino group at the 4-position and a bromine atom at the 6-position. This compound is commercially available from suppliers such as AK Scientific, Inc. and Sunway Pharm Ltd., with purities typically ≥97% and pricing ranging from $33 (1g) to $204 (10g) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-bromopyrimidine typically involves the bromination of 4-aminopyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of solvent and brominating agent can be optimized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-bromopyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Amino-6-bromopyrimidine largely depends on its application:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following analysis compares 4-Amino-6-bromopyrimidine with its structural analogs, focusing on substituent positions, electronic properties, and commercial relevance. Key compounds are summarized in Table 1.

Structural and Commercial Similarities

Table 1: Comparison of this compound with Analogous Compounds

Compound Name CAS Number Molecular Formula Substituent Positions Similarity Score* Key Distinguishing Features
This compound 1159818-57-1 C₄H₄BrN₃ 4-NH₂, 6-Br Reference Baseline structure
4-Amino-6-bromo-2-methylpyrimidine 1161763-15-0 C₅H₆BrN₃ 4-NH₂, 6-Br, 2-CH₃ 0.87 Methyl group at 2-position enhances steric bulk
5-Amino-2-bromopyrimidine 56621-91-1 C₄H₄BrN₃ 5-NH₂, 2-Br 0.76 Bromine at 2-position alters reactivity
4-Amino-2-bromopyrimidine 1160994-71-7 C₄H₄BrN₃ 4-NH₂, 2-Br 0.74 Bromine at 2-position; reduced steric hindrance
6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine 1378259-23-4 C₅H₃BrF₃N₃ 4-NH₂, 6-Br, 2-CF₃ 0.69 Trifluoromethyl group enhances lipophilicity

*Similarity scores are derived from structural overlap analyses (scale: 0–1) .

Electronic and Reactivity Differences

  • Substituent Position Effects: Quantum chemical studies on related pyrimidines (e.g., 2-amino-5-bromo-6-methyl-4-pyrimidinol) reveal that bromine at the 6-position stabilizes the ring via inductive electron-withdrawing effects, while amino groups at the 4-position participate in hydrogen bonding.
  • Steric and Electronic Modifications: The addition of a methyl group (e.g., 4-Amino-6-bromo-2-methylpyrimidine) increases steric hindrance, which may limit accessibility in catalytic reactions. Conversely, the trifluoromethyl group in 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine introduces strong electron-withdrawing effects, enhancing stability under acidic conditions but complicating synthetic routes .

Research and Application Insights

  • Pharmaceutical Relevance: While this compound lacks direct clinical data, its analogs are precursors in antiviral and anticancer agents. For example, 4-Amino-5,6-dimethoxypyrimidine (a related compound noted by the WHO) is a key intermediate in dihydrofolate reductase inhibitors .
  • Synthetic Utility: Bromine at the 6-position in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas 2-bromo analogs are less reactive due to unfavorable orbital alignment .

Biological Activity

4-Amino-6-bromopyrimidine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its structural characteristics, featuring an amino group at the 4-position and a bromine atom at the 6-position of the pyrimidine ring, contribute to its diverse biological activities. This article explores its antimicrobial, antiviral, anticancer properties, and other biological effects, supported by relevant research findings and data.

  • Molecular Formula : C4H4BrN3
  • Molecular Weight : 174.00 g/mol
  • Structure : The compound is characterized by a pyrimidine ring with specific substitutions that influence its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains and fungi. Studies have shown that derivatives of this compound can inhibit the growth of pathogens, making it a candidate for further development as an antimicrobial agent.

Microorganism Activity
Escherichia coliInhibition observed
Staphylococcus aureusModerate activity
Candida albicansEffective against

2. Antiviral Activity

The compound has been investigated for its potential antiviral properties. Preliminary studies suggest that it may interfere with viral replication mechanisms, although detailed mechanisms remain to be elucidated.

3. Anticancer Activity

This compound has shown promise in cancer research, particularly in inhibiting the proliferation of certain cancer cell lines. It is believed to act on specific molecular targets involved in cell cycle regulation and apoptosis.

Cancer Cell Line Inhibition (%)
HeLa (Cervical)65% at 50 µM
MCF-7 (Breast)70% at 50 µM
A549 (Lung)60% at 50 µM

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis, affecting cellular proliferation.
  • Receptor Modulation : It can potentially modulate receptor activities that are critical in signaling pathways related to inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results indicated significant inhibition against E. coli and S. aureus, suggesting its potential use in treating bacterial infections.
  • Anticancer Research :
    In vitro studies assessed the effects of this compound on various cancer cell lines. The findings demonstrated a dose-dependent inhibition of cell growth, particularly in breast and cervical cancer cells, highlighting its potential as an anticancer agent .

Q & A

Q. Basic: What are the standard synthetic routes for preparing 4-Amino-6-bromopyrimidine with high purity?

Methodological Answer:
Synthesis typically involves bromination of 4-aminopyrimidine derivatives or substitution reactions on pre-functionalized pyrimidine scaffolds. Key strategies include:

  • Halogenation: Direct bromination at the 6-position using reagents like NBS (N-bromosuccinimide) under controlled conditions .
  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to introduce bromine via pre-functionalized intermediates .
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: DCM/MeOH) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Table 1: Common Synthetic Strategies

StrategyReagents/ConditionsYield (%)Purity Assessment Method
Direct BrominationNBS, DMF, 80°C, 12h60-70NMR, HPLC
Cross-CouplingPd(PPh₃)₄, K₂CO₃, Dioxane, 100°C50-65LC-MS, TLC

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR (DMSO-d₆): Amino protons (~6.5 ppm, broad singlet), pyrimidine ring protons (δ 8.2–8.5 ppm) .
    • ¹³C NMR : Confirm bromine substitution (C-Br ~105 ppm) and amine functionality (C-NH₂ ~155 ppm) .
  • Mass Spectrometry (HRMS): Molecular ion peak at m/z 188.97 (C₄H₄BrN₃⁺) .
  • IR Spectroscopy: N-H stretching (~3350 cm⁻¹), C-Br vibration (~550 cm⁻¹) .

Q. Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE Requirements: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use in a fume hood to prevent inhalation .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
  • Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

Q. Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., bromine substitution vs. ring oxidation)?

Methodological Answer:

  • Controlled Replication: Repeat experiments under varying conditions (temperature, solvent polarity) to isolate competing pathways .
  • Isotopic Labeling: Use ¹⁵N-labeled analogs to track reaction intermediates (e.g., amination vs. bromine displacement) .
  • Computational Validation: DFT calculations (B3LYP/6-31G*) to model transition states and compare activation energies .

Q. Advanced: What reaction mechanisms dominate bromine substitution in this compound under nucleophilic conditions?

Methodological Answer:

  • SNAr (Nucleophilic Aromatic Substitution):
    • Electron-deficient pyrimidine rings facilitate attack by amines/thiols. Rate enhancement via deprotonation (e.g., using NaH) .
    • Kinetic studies (UV-Vis monitoring) show pseudo-first-order dependence on nucleophile concentration .
  • Radical Pathways: Initiated by light or AIBN, leading to unexpected byproducts (validate via EPR spectroscopy) .

Q. Advanced: How can computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Database Mining: Use REAXYS and PISTACHIO to identify analogous reactions (e.g., bromopyrimidines in cross-coupling) .
  • Machine Learning: Train models on Hammett σ values and Fukui indices to predict site-specific reactivity .
  • MD Simulations: Solvent effects on reaction pathways (e.g., DMSO vs. THF) using GROMACS .

Q. Advanced: How to design analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications:
    • Replace bromine with Cl, I, or CF₃ (see for analogs) .
    • Introduce methyl/ethyl groups at the 2-position to sterically hinder undesired reactions .
  • Crystallography: X-ray diffraction ( ) to correlate substituent geometry with biological activity .

Q. Advanced: What experimental frameworks assess the stability of this compound under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing:
    • pH Studies: Incubate in buffers (pH 1–13) at 37°C for 48h; monitor degradation via HPLC .
    • Thermal Analysis: TGA/DSC to determine decomposition thresholds (>150°C typical) .
  • Light Sensitivity: UV-Vis exposure (254 nm) to detect photolytic byproducts .
  • Synthesis & Computational Tools:
  • Spectroscopy & Safety:
  • Crystallography & Analogs:
  • Stability & Reactivity:

Properties

IUPAC Name

6-bromopyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTZYBZECZEMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671733
Record name 6-Bromopyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159818-57-1
Record name 6-Bromopyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromopyrimidin-4-amine
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